HIF-1 inhibitor-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

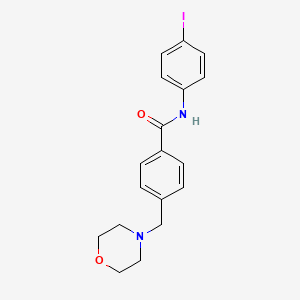

N-(4-iodophenyl)-4-(morpholin-4-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN2O2/c19-16-5-7-17(8-6-16)20-18(22)15-3-1-14(2-4-15)13-21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFBYPLMJZJZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanisms of Action of Hypoxia-Inducible Factor-1 (HIF-1) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). It is a heterodimeric protein composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit.[1][2][3] In well-oxygenated (normoxic) conditions, the HIF-1α subunit is rapidly degraded. However, under hypoxic conditions, often found in the microenvironment of solid tumors, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β.[4][5][6] This active HIF-1 complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving the expression of proteins involved in angiogenesis, metabolic adaptation (glycolysis), cell survival, and metastasis.[4][7]

Given its critical role in tumor progression and resistance to therapy, the HIF-1 pathway is an attractive target for cancer drug development.[4][8] A multitude of small-molecule inhibitors have been developed to disrupt this pathway at various levels. While the term "HIF-1 inhibitor-4" does not refer to a specific, universally recognized compound, this guide provides a comprehensive overview of the core mechanisms through which different classes of inhibitors disrupt HIF-1 signaling, using specific compounds as examples.

The HIF-1 Signaling Pathway

The activity of HIF-1 is primarily dictated by the stability of the HIF-1α subunit, which is regulated by a class of oxygen-dependent enzymes called Prolyl Hydroxylase Domain proteins (PHDs).[6][9][10]

-

Under Normoxia: PHDs utilize oxygen to hydroxylate specific proline residues on HIF-1α.[2][7] This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein, an E3 ubiquitin ligase, to recognize, bind, and polyubiquitinate HIF-1α, targeting it for rapid degradation by the proteasome.[9][11][12] Another enzyme, Factor Inhibiting HIF (FIH), hydroxylates an asparagine residue in HIF-1α, preventing its interaction with transcriptional co-activators like p300/CBP.[1][7][13]

-

Under Hypoxia: The lack of molecular oxygen inhibits the activity of PHDs and FIH.[4][6] Consequently, HIF-1α is not hydroxylated, escapes VHL-mediated degradation, and accumulates in the cytoplasm.[4] It then translocates to the nucleus, dimerizes with HIF-1β, recruits co-activators, and initiates the transcription of target genes such as Vascular Endothelial Growth Factor (VEGF).[4][7][14]

References

- 1. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo and In Vitro Effects of a HIF-1α Inhibitor, RX-0047 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Biological Evaluationof Novel HIF1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism [frontiersin.org]

- 13. youtube.com [youtube.com]

- 14. Inhibition of hypoxia inducible factor-1alpha (HIF-1alpha) decreases vascular endothelial growth factor (VEGF) secretion and tumor growth in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of HIF-1 Inhibitor-4

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of HIF-1 inhibitor-4, a notable small molecule inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. This document details the core methodologies, quantitative biological data, and the underlying signaling pathways, serving as a vital resource for professionals in drug discovery and cancer research.

Introduction: Targeting the HIF-1 Pathway in Oncology

Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and resistance to therapy.[1] The cellular response to hypoxia is primarily orchestrated by the Hypoxia-Inducible Factor-1 (HIF-1), a heterodimeric transcription factor.[1] HIF-1 is composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[1]

Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded via prolyl hydroxylation and subsequent ubiquitination, a process mediated by the von Hippel-Lindau (VHL) tumor suppressor.[2] However, under hypoxic conditions, this degradation is inhibited, leading to the stabilization of HIF-1α.[2] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[3] This transcriptional activation upregulates a multitude of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, cell survival, and invasion, thereby promoting tumor adaptation and growth.[3]

Given its central role in tumor biology, HIF-1 has emerged as a promising therapeutic target.[1] The inhibition of the HIF-1 pathway presents a strategic approach to counteract tumor adaptation to hypoxia and enhance the efficacy of conventional cancer therapies.[1]

Discovery of this compound

This compound (also referred to as compound 1 in foundational literature) was identified through high-throughput screening as a potent small-molecule inhibitor of the HIF-1 pathway.[4] The initial screening identified a benzanilide compound as a promising seed molecule for further optimization.[4]

Mechanism of Action

This compound has been shown to reduce the levels of HIF-1α protein without affecting its corresponding mRNA levels.[5] This suggests that the inhibitor acts at a post-transcriptional level, likely by promoting the degradation of HIF-1α or by inhibiting its translation.

Synthesis of this compound and Analogs

The chemical synthesis of this compound, N-(4-hydroxy-3-iodobenzyl)-2-(4-hydroxyphenyl)acetamide, and its more potent analogs involves a multi-step process. While the specific, detailed protocol from the primary literature remains proprietary, a general synthetic route can be inferred from related syntheses of N-(hydroxyphenyl)acetamide derivatives. The core of the synthesis likely involves the coupling of a substituted benzylamine with a hydroxyphenylacetic acid derivative.

General Synthetic Scheme

A plausible synthetic route would involve the following key steps:

-

Preparation of the Benzylamine Moiety: Synthesis of 4-hydroxy-3-iodobenzylamine from a commercially available starting material like 4-hydroxybenzaldehyde. This would typically involve iodination of the phenol ring followed by reductive amination or another amine synthesis strategy.

-

Preparation of the Acetic Acid Moiety: 4-hydroxyphenylacetic acid is a commercially available reagent.

-

Amide Coupling: The final step would be the coupling of the synthesized benzylamine with 4-hydroxyphenylacetic acid using a standard peptide coupling reagent (e.g., DCC, EDC) or by converting the carboxylic acid to an acid chloride followed by reaction with the amine.

Quantitative Biological Data

The biological activity of this compound and its optimized analogs was primarily assessed using a cell-based reporter gene assay. This assay utilizes the human glioblastoma U251 cell line, which is engineered to express a placental alkaline phosphatase (PLAP) reporter gene under the control of the Vascular Endothelial Growth Factor (VEGF) promoter, a key downstream target of HIF-1.[4]

| Compound | Chemical Name | IC50 (nM)[4] |

| This compound (1) | N-(4-hydroxy-3-iodobenzyl)-2-(4-hydroxyphenyl)acetamide | 560 |

| Analog 43a | (Structure not publicly disclosed) | 21 |

| Analog 51d | (Structure not publicly disclosed) | 0.47 |

Table 1: In Vitro Inhibitory Activity of this compound and Potent Analogs.

Experimental Protocols

U251-VEGF-PLAP Reporter Gene Assay

This assay is designed to quantify the transcriptional activity of HIF-1.

-

Cell Culture: U251 cells stably transfected with the VEGF promoter-PLAP reporter construct are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.

-

Compound Treatment: Cells are seeded into multi-well plates and treated with various concentrations of the test compounds (e.g., this compound).

-

Hypoxic Induction: Following compound treatment, the cells are placed in a hypoxic chamber (e.g., 1% O2) for a defined period (e.g., 16-24 hours) to induce HIF-1α stabilization and subsequent reporter gene expression. A set of cells is maintained under normoxic conditions as a control.

-

PLAP Activity Measurement: After the hypoxic incubation, the activity of the secreted PLAP in the cell culture medium is measured. This is typically done using a colorimetric or chemiluminescent substrate for alkaline phosphatase.

-

Data Analysis: The reduction in PLAP activity in the presence of the inhibitor compared to the untreated hypoxic control is used to determine the compound's inhibitory potency (IC50 value).

Western Blot for HIF-1α Protein Levels

This method is used to directly assess the effect of the inhibitor on the levels of the HIF-1α protein.

-

Cell Lysis: Cells treated with the inhibitor and exposed to hypoxia are lysed using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HIF-1α. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to HIF-1α is quantified and normalized to a loading control (e.g., β-actin) to determine the relative protein levels.

Signaling Pathways and Visualizations

The following diagrams illustrate the HIF-1 signaling pathway and a general workflow for the discovery of HIF-1 inhibitors.

Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.

Caption: Workflow for the discovery and development of HIF-1 inhibitors.

Conclusion

This compound represents a significant advancement in the development of small-molecule therapeutics targeting the hypoxia signaling pathway. Its discovery through high-throughput screening and subsequent optimization to yield highly potent analogs underscores the feasibility of inhibiting this critical cancer-related transcription factor. The detailed methodologies for synthesis and biological evaluation provided herein offer a valuable framework for researchers engaged in the ongoing effort to develop novel anticancer agents that exploit the hypoxic tumor microenvironment. Further investigation into the precise molecular interactions of these inhibitors and their in vivo efficacy will be crucial for their potential translation into clinical candidates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | HIF | TargetMol [targetmol.com]

- 3. Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of novel, potent, orally active hypoxia-inducible factor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypoxia-inducible factor-1 (HIF-1) inhibitors from the last decade (2007 to 2016): A "structure-activity relationship" perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

HIF-1 inhibitor-4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels and a key target in cancer therapy due to its role in tumor progression, angiogenesis, and metastasis. Small molecule inhibitors of the HIF-1 pathway have emerged as promising therapeutic agents. This technical guide provides a comprehensive overview of HIF-1 inhibitor-4, a potent small molecule inhibitor of the HIF-1 signaling pathway. This document details its chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used for its characterization. Furthermore, it elucidates the HIF-1 signaling pathway and illustrates experimental workflows through detailed diagrams.

Chemical Structure and Physicochemical Properties

This compound, also referred to as compound 1 in some literature, is a quinazolin-4-one derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(4-iodophenyl)-4-(morpholin-4-ylmethyl)benzamide |

| CAS Number | 333357-56-5 |

| Molecular Formula | C₁₈H₁₉IN₂O₂ |

| Molecular Weight | 422.26 g/mol |

| Appearance | White to off-white solid |

| SMILES | O=C(NC1=CC=C(I)C=C1)C2=CC=C(CN3CCOCC3)C=C2 |

| Solubility | Soluble in DMSO (25 mg/mL with ultrasonic and warming to 60°C)[1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month[1] |

Pharmacological Properties

This compound is a potent inhibitor of the HIF-1 signaling pathway. Its primary pharmacological activity is the inhibition of HIF-1 transcriptional activity.

| Parameter | Value |

| Target | HIF-1 |

| IC₅₀ | 560 nM[1] |

| Assay System | U251 human glioma cells expressing a placental alkaline phosphatase (PLAP) reporter gene under the control of a VEGF promoter (VEGF-PLAP)[1][2] |

| Mechanism of Action | Reduces the accumulation of HIF-1α protein under hypoxic conditions without affecting its mRNA levels.[1] |

The HIF-1 Signaling Pathway

Under normoxic (normal oxygen) conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded. Prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α, which allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation.

Under hypoxic (low oxygen) conditions, PHD activity is inhibited. This leads to the stabilization and accumulation of HIF-1α in the cytoplasm. Stabilized HIF-1α translocates to the nucleus and dimerizes with the constitutively expressed HIF-1β subunit (also known as ARNT). This HIF-1α/β heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, recruiting coactivators like p300/CBP, and activating the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.[3]

Experimental Protocols

HIF-1 Reporter Gene Assay (VEGF-PLAP)

This assay quantifies the transcriptional activity of HIF-1 by measuring the expression of a reporter gene, placental alkaline phosphatase (PLAP), which is under the control of the vascular endothelial growth factor (VEGF) promoter containing a hypoxia-response element.

Methodology:

-

Cell Culture: U251 human glioma cells, stably transfected with a VEGF promoter-PLAP reporter construct (U251/VEGF-PLAP), are cultured in appropriate media.

-

Seeding: Cells are seeded into 96-well plates at a density of 4.0 x 10⁴ cells/well and incubated overnight.[2]

-

Compound Treatment: The test compound, this compound, is added to the wells at various concentrations.

-

Hypoxic Induction: The plates are incubated under hypoxic conditions (e.g., 1% O₂) for 18 hours to induce HIF-1 activity.[2]

-

PLAP Activity Measurement: The cell culture supernatant is collected, and the PLAP activity is determined using a suitable substrate (e.g., p-nitrophenyl phosphate). The absorbance is measured on a plate reader.

-

Data Analysis: The IC₅₀ value is calculated from the dose-response curve of the inhibitor's effect on PLAP activity.

Western Blot Analysis of HIF-1α Protein Levels

This technique is used to detect and quantify the levels of HIF-1α protein in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: U251 cells are seeded in 6-well plates. After reaching a suitable confluency, they are treated with different concentrations of this compound and incubated under normoxic or hypoxic conditions for a specified time (e.g., 6 hours).[2]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., M-PER) supplemented with a protease inhibitor cocktail.[4]

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with SDS loading buffer, boiled, and then separated by size on a 4-20% Tris-Glycine gel.[4]

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[4]

-

Blocking: The membrane is blocked with a solution like 5% non-fat dry milk in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for HIF-1α (e.g., rabbit anti-HIF-1α) overnight at 4°C.[5]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.[5]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.[5]

-

Analysis: The intensity of the HIF-1α band is quantified and normalized to a loading control (e.g., β-actin or tubulin).

Conclusion

This compound is a potent, small-molecule inhibitor of the HIF-1 signaling pathway with a well-defined chemical structure and pharmacological profile. The methodologies outlined in this guide, including the reporter gene assay and Western blot analysis, are crucial for its characterization and for the continued development of HIF-1 inhibitors as potential cancer therapeutics. The detailed understanding of its properties and the associated experimental protocols provides a solid foundation for researchers and drug development professionals working in this field.

References

- 1. Research published in Journal of the American Chemical Society highlights potential of HIF Inhibition as a therapeutic approach for cancers - Curve Therapeutics [curvetx.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

An In-Depth Technical Guide on the Effect of HIF-1 Inhibitor-4 on HIF-1α Protein Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen conditions, playing a pivotal role in tumor progression and angiogenesis. The stability and activity of HIF-1 are primarily dictated by the levels of its oxygen-sensitive subunit, HIF-1α. Consequently, the inhibition of HIF-1α has emerged as a promising strategy in cancer therapy. This technical guide focuses on a specific small molecule, HIF-1 inhibitor-4 (CAS 333357-56-5), detailing its impact on HIF-1α protein levels. This document provides a comprehensive overview of the inhibitor, a summary of its effects on HIF-1α, detailed experimental protocols for its characterization, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to HIF-1α Regulation and Inhibition

Under normal oxygen conditions (normoxia), the HIF-1α protein is continuously synthesized but rapidly degraded. This process is mediated by prolyl hydroxylase domain enzymes (PHDs), which hydroxylate specific proline residues on HIF-1α. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation, keeping its cellular levels low.

In hypoxic conditions, the lack of molecular oxygen inhibits PHD activity. As a result, HIF-1α is not hydroxylated, escapes degradation, and accumulates in the cytoplasm. It then translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates genes involved in angiogenesis, glucose metabolism, and cell survival, allowing cells to adapt to the low-oxygen environment.

The aberrant stabilization of HIF-1α is a hallmark of many solid tumors, contributing to their growth and resistance to therapy. Therefore, small molecules that can inhibit HIF-1 activity, particularly by reducing HIF-1α protein levels, are of significant therapeutic interest.

This compound is a small molecule identified as a potent inhibitor of HIF-1. It has been shown to reduce HIF-1α protein levels without affecting the transcription of the HIF1A gene, suggesting a post-transcriptional mechanism of action.[1][2]

Quantitative Effect of this compound on HIF-1α

This compound has been characterized for its ability to inhibit the transcriptional activity of HIF-1. While the primary literature from Nagao et al. (2014) is not publicly available to extract direct quantitative Western blot data, information from chemical suppliers and related studies allows for a summary of its potency.

Table 1: Inhibitory Activity of this compound

| Parameter | Cell Line | Value | Description | Reference |

| IC₅₀ (HIF-1 Activity) | U251 glioblastoma | 560 nM | Inhibition of HIF-1 transcriptional activity measured by a VEGF promoter-driven placental alkaline phosphatase (PLAP) reporter gene assay under hypoxic conditions. | [1][2] |

| IC₅₀ (Cell Proliferation) | iHemEC | 1.73 µM | Inhibition of immortalized infantile hemangioma-derived endothelial cell proliferation. |

Note: The primary study detailing the dose-dependent reduction of HIF-1α protein was not accessible. The IC₅₀ for HIF-1 activity serves as a proxy for its functional potency in cells.

Signaling Pathways and Mechanism of Action

The precise mechanism by which this compound reduces HIF-1α protein levels is not fully elucidated in publicly available literature. However, its action post-transcription suggests it may either inhibit HIF-1α protein synthesis or promote its degradation .

Two major signaling pathways are known to regulate HIF-1α synthesis:

-

PI3K/Akt/mTOR Pathway: This pathway can increase the rate of HIF-1α mRNA translation.

-

MAPK/ERK Pathway: This pathway can also enhance HIF-1α protein synthesis.

Inhibitors that reduce HIF-1α levels often act on key nodes within these pathways.

The degradation of HIF-1α is primarily controlled by the PHD-VHL-proteasome axis. While this compound does not affect HIF1A mRNA, it could potentially enhance PHD activity or facilitate VHL-mediated ubiquitination through an unknown mechanism.

Diagram: HIF-1α Regulation and Potential Inhibition Points

Caption: Simplified signaling pathways governing HIF-1α protein synthesis and degradation, with potential mechanisms of action for this compound.

Experimental Protocols

To assess the effect of this compound on HIF-1α protein levels, a series of standard cell biology and biochemical assays are required. The following protocols are representative of the methodologies used in the field.

Cell Culture and Hypoxia Induction

-

Cell Line: U251 (human glioblastoma) or another relevant cancer cell line (e.g., HeLa, MCF-7) is commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Plating: For experiments, cells are seeded in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.

-

Hypoxia Induction: To stabilize HIF-1α, cells are placed in a hypoxic incubator (e.g., 1% O₂, 5% CO₂, 94% N₂) for 4-6 hours prior to lysis. Alternatively, chemical inducers like cobalt chloride (CoCl₂, 100-150 µM) or deferoxamine (DFO, 100 µM) can be used for a similar duration to mimic hypoxia by inhibiting PHDs.

-

Inhibitor Treatment: this compound (dissolved in DMSO) is added to the culture medium at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) for the desired duration (e.g., 4, 8, 16, 24 hours) under hypoxic conditions. A DMSO-only vehicle control is run in parallel.

Western Blotting for HIF-1α Detection

This is the gold-standard method for quantifying changes in protein levels.

-

Cell Lysis:

-

After treatment, quickly wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Note: Due to the rapid degradation of HIF-1α upon reoxygenation, this step must be performed quickly.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate briefly to shear genomic DNA and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Load 20-40 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Include a molecular weight marker.

-

Run the gel until adequate separation is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm transfer efficiency by Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α (e.g., rabbit or mouse monoclonal) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

For a loading control, probe the same membrane with an antibody against a housekeeping protein like β-actin or GAPDH.

-

-

Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the HIF-1α band intensity to the corresponding loading control band intensity.

-

Diagram: Western Blot Experimental Workflow

Caption: A step-by-step workflow for the experimental validation of this compound's effect on HIF-1α protein levels using Western blotting.

Conclusion

This compound is a potent small molecule that effectively reduces HIF-1α protein levels, thereby inhibiting HIF-1 transcriptional activity. While the precise molecular mechanism remains to be fully detailed in accessible literature, its action is post-transcriptional, pointing towards an interference with protein synthesis or an enhancement of protein degradation. The protocols and pathways described in this guide provide a robust framework for researchers to further investigate the specific effects of this compound and similar compounds. Such studies are crucial for the continued development of HIF-1 pathway inhibitors as a viable therapeutic strategy in oncology and other diseases characterized by pathological hypoxia.

References

A Technical Guide to the Target Specificity and Selectivity of HIF-1 Inhibitor-4

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of Hypoxia-Inducible Factor 1 (HIF-1) inhibitor-4, focusing on its mechanism of action, target specificity, and the experimental protocols used to characterize its activity. This guide is intended to serve as a comprehensive resource for professionals engaged in oncology research and the development of novel therapeutics targeting hypoxic tumors.

Introduction: HIF-1 as a Therapeutic Target

Hypoxia, or low oxygen tension, is a characteristic feature of the microenvironment in most solid tumors and is associated with poor patient prognosis and resistance to therapy.[1] The cellular response to hypoxia is primarily orchestrated by the transcription factor Hypoxia-Inducible Factor 1 (HIF-1).[2][3] HIF-1 is a heterodimer composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit.[2][4] Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of hundreds of genes.[1][4][5] These target genes are crucial for tumor adaptation and progression, involved in processes such as angiogenesis, metabolic reprogramming, cell survival, and metastasis.[5][6]

The critical role of HIF-1 in tumor biology makes it an attractive molecular target for cancer therapy.[7][8] The development of small molecule inhibitors that can selectively block the HIF-1 pathway is a promising strategy for treating cancer.[7][8] However, the clinical utility of any inhibitor is contingent upon its specificity for the intended target and its selectivity over other cellular pathways to minimize off-target effects and toxicity.[9] This guide focuses on a specific compound, HIF-1 inhibitor-4, detailing its known characteristics and the methodologies for its evaluation.

The HIF-1 Signaling Pathway

Understanding the HIF-1 signaling cascade is essential for contextualizing the mechanism of action of its inhibitors. The activity of HIF-1 is tightly controlled by the stability of the HIF-1α subunit, which is regulated by a series of oxygen-dependent enzymatic reactions.

Under Normoxic Conditions (Normal Oxygen):

-

Hydroxylation: Prolyl hydroxylase domain enzymes (PHDs) use oxygen as a substrate to hydroxylate specific proline residues on HIF-1α.[1][4]

-

Recognition and Ubiquitination: This hydroxylation creates a binding site for the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α.[2][5]

-

Degradation: The polyubiquitinated HIF-1α is rapidly targeted for degradation by the proteasome, keeping its cellular levels low.[3][10]

-

Transcriptional Repression: Additionally, Factor Inhibiting HIF-1 (FIH) hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α, which blocks its interaction with the transcriptional co-activator p300/CBP, thereby preventing gene transcription even if some HIF-1α escapes degradation.[1][4][11]

Under Hypoxic Conditions (Low Oxygen):

-

Inhibition of Hydroxylases: The lack of molecular oxygen inhibits the activity of PHDs and FIH.[1][12]

-

HIF-1α Stabilization: HIF-1α is no longer hydroxylated, evading recognition by pVHL and subsequent proteasomal degradation.[2][7]

-

Nuclear Translocation and Dimerization: Stabilized HIF-1α accumulates in the cytoplasm and translocates to the nucleus, where it dimerizes with its partner, HIF-1β.[1][3]

-

Transcriptional Activation: The HIF-1 heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes and recruits co-activators like p300/CBP to initiate transcription of genes that promote adaptation to hypoxia.[1][10][11]

Profile of this compound

This compound is a small molecule identified for its ability to suppress the HIF-1 pathway. Its characterization reveals a specific mode of action targeting the HIF-1α protein post-transcriptionally.

Mechanism of Action

The primary mechanism of this compound is the reduction of HIF-1α protein levels.[13] Crucially, studies have shown that this effect occurs without altering the corresponding levels of HIF-1α mRNA.[13] This indicates that the inhibitor does not act at the level of gene transcription but rather interferes with the HIF-1α protein itself, either by inhibiting its synthesis (translation) or by promoting its degradation.

Target Specificity and Potency

The potency of an inhibitor is a critical parameter, typically measured as the half-maximal inhibitory concentration (IC50). For this compound, this value has been determined in cell-based assays that measure the transcriptional activity of HIF-1.

| Parameter | Value | Assay Context | Reference |

| IC50 | 560 nM | Inhibition of HIF-1 activity | [13] |

| Mechanism | Reduces HIF-1α protein level | Post-transcriptional mechanism | [13] |

The precise molecular binding target of this compound has not been explicitly detailed in the available literature. While its downstream effect—the reduction of HIF-1α protein—is established, it is not known whether it directly binds to HIF-1α, an upstream regulator like mTOR, or a component of the protein synthesis or degradation machinery.[14][15]

Selectivity

The selectivity profile of this compound is not fully characterized in publicly available studies. Key questions for drug development professionals would include:

-

Isoform Selectivity: Does it inhibit HIF-2α, a closely related isoform with both overlapping and distinct target genes?

-

Off-Target Effects: Does the compound interact with other cellular proteins, particularly kinases or components of pathways like PI3K/Akt/mTOR, which are known to regulate HIF-1α translation?[14][15]

Further investigation is required to establish a comprehensive selectivity profile and to assess the potential for off-target activities.

Experimental Protocols for Inhibitor Characterization

The evaluation of a putative HIF-1 inhibitor requires a multi-step validation process, moving from high-throughput screening to specific biochemical and biological assays.

Hypoxia Response Element (HRE) Reporter Gene Assay

This cell-based assay is the primary method for screening and quantifying HIF-1 transcriptional activity.

-

Principle: Cancer cells are stably transfected with a reporter plasmid. This plasmid contains multiple copies of the HRE sequence driving the expression of a reporter gene, such as firefly luciferase or β-lactamase.[10][14][16] When HIF-1 is active, it binds to the HRE and drives reporter expression, which can be quantified as a luminescent or colorimetric signal.

-

Protocol:

-

Cell Culture: Plate HRE-reporter cancer cells (e.g., HeLa, HCT116, ME-180) in 96- or 384-well plates and allow them to adhere overnight.[10]

-

Compound Treatment: Treat cells with a serial dilution of the test inhibitor (e.g., this compound) for a predetermined duration.

-

Hypoxia Induction: Induce HIF-1 activity by either placing the plates in a hypoxic chamber (e.g., 1% O2) for 4-16 hours or by treating with a chemical mimic of hypoxia, such as cobalt chloride (CoCl2) or deferoxamine (DFO).[10]

-

Cell Lysis: Lyse the cells using a manufacturer-provided lysis buffer.

-

Signal Detection: Add the appropriate substrate (e.g., luciferin for luciferase) and measure the signal using a plate reader (luminometer or spectrophotometer).

-

Data Analysis: Normalize the signal to a control (e.g., DMSO-treated cells) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Western Blot for HIF-1α Protein Levels

This assay directly measures the amount of HIF-1α protein in cells to confirm that the inhibitor reduces its accumulation.

-

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture separated by size.

-

Protocol:

-

Cell Culture and Treatment: Grow cells in 6- or 10-cm dishes, treat with the inhibitor, and induce hypoxia as described above.

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. For more specific results, a nuclear extraction protocol can be used.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for HIF-1α overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Normalization: Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin for whole-cell lysates or Lamin B1 for nuclear extracts) to confirm equal protein loading.

-

VEGF Secretion ELISA

This assay measures the level of a key downstream target of HIF-1, Vascular Endothelial Growth Factor (VEGF), to confirm the biological consequence of HIF-1 inhibition.[10][17]

-

Principle: An enzyme-linked immunosorbent assay (ELISA) uses a capture antibody and a detection antibody to quantify a specific protein (VEGF) in a liquid sample.

-

Protocol:

-

Sample Collection: Culture, treat, and induce cells as previously described. After the incubation period, collect the cell culture supernatant, which contains secreted VEGF.

-

ELISA Procedure: Use a commercial VEGF ELISA kit and follow the manufacturer's instructions.

-

Add standards and samples to wells pre-coated with a VEGF capture antibody.

-

Incubate to allow VEGF to bind.

-

Wash the wells and add a biotinylated detection antibody.

-

Wash and add a streptavidin-HRP conjugate.

-

Wash and add a colorimetric substrate (e.g., TMB). The color change is proportional to the amount of bound VEGF.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis: Generate a standard curve and use it to calculate the concentration of VEGF in each sample.

-

Conclusion and Future Directions

This compound demonstrates potent, cell-based inhibition of the HIF-1 pathway with an IC50 of 560 nM.[13] Its mechanism of action involves the reduction of HIF-1α protein levels through a post-transcriptional process.[13] While this establishes it as a valid tool for studying the HIF-1 pathway, its full potential as a therapeutic candidate requires a more extensive characterization of its target specificity and selectivity.

Future research should prioritize:

-

Target Deconvolution: Identifying the direct molecular binding partner of this compound to fully elucidate its mechanism.

-

Comprehensive Selectivity Profiling: Assessing its activity against HIF-2α and a broad panel of other cellular targets to rule out off-target effects.

-

In Vivo Evaluation: Testing its efficacy and safety in preclinical animal models of cancer.

By addressing these knowledge gaps, the scientific community can fully ascertain the promise of this compound and similar compounds as next-generation cancer therapeutics.

References

- 1. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 2. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]

- 3. cusabio.com [cusabio.com]

- 4. Hypoxia-inducible factor 1 (HIF-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Hypoxia-Inducible Factor-1: A Novel Therapeutic Target for the Management of Cancer, Drug Resistance, and Cancer-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ways into Understanding HIF Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strategies To Assess Hypoxic/HIF-1-Active Cancer Cells for the Development of Innovative Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism [frontiersin.org]

- 13. This compound - Immunomart [immunomart.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Development of a Novel Anti-HIF-1α Screening System Coupled with Biochemical and Biological Validation for Rapidly Selecting Potent Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Role of HIF-1 Inhibitor-4 in the Hypoxia Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, a state of reduced oxygen availability, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and resistance to therapy. The cellular response to hypoxia is primarily orchestrated by the Hypoxia-Inducible Factor-1 (HIF-1), a heterodimeric transcription factor. HIF-1 activation leads to the upregulation of a vast array of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion. Consequently, inhibiting the HIF-1 signaling pathway has emerged as a promising strategy for cancer therapy. This technical guide provides an in-depth overview of a specific small molecule, HIF-1 inhibitor-4, and its role in modulating the hypoxia signaling pathway.

The Hypoxia Signaling Pathway

Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized but rapidly degraded. Prolyl hydroxylases (PHDs) utilize oxygen to hydroxylate specific proline residues on HIF-1α. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation.

In hypoxic conditions, the lack of oxygen inhibits PHD activity. As a result, HIF-1α is not hydroxylated, escapes degradation, and accumulates in the cytoplasm. It then translocates to the nucleus and dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT). The stable HIF-1α/β heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, recruiting coactivators such as p300/CBP and initiating the transcription of genes that promote adaptation to the hypoxic environment. Key among these are genes like Vascular Endothelial Growth Factor (VEGF), which stimulates angiogenesis.

This compound: Mechanism of Action and Quantitative Data

This compound, also referred to as compound 1 in seminal literature, is a small molecule inhibitor of the HIF-1 pathway.[1][2] It has been identified as a potent suppressor of HIF-1 transcriptional activity.

Mechanism of Action: this compound reduces the cellular levels of the HIF-1α protein.[1][2] Notably, this effect is achieved without altering the mRNA levels of HIF-1α, suggesting that the inhibitor acts at a post-transcriptional level.[1][2] The precise mechanism may involve the inhibition of HIF-1α protein synthesis or the promotion of its degradation.

Quantitative Data:

The inhibitory activity of this compound has been quantified using cell-based assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Assay System | Reference |

| IC50 | 560 nM | U251 human glioblastoma cells expressing a Placental Alkaline Phosphatase (PLAP) reporter gene under the control of a VEGF promoter. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound and similar compounds.

HIF-1 Reporter Gene Assay

This assay is designed to quantify the transcriptional activity of HIF-1.

1. Cell Line and Culture:

-

Cell Line: U251 human glioblastoma cells stably expressing a reporter gene (e.g., Placental Alkaline Phosphatase (PLAP) or luciferase) under the control of a promoter containing Hypoxia Response Elements (HREs), such as the VEGF promoter.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

2. Assay Procedure:

-

Seed the reporter cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate the plates under hypoxic conditions (e.g., 1% O2, 5% CO2, and 94% N2) for 16-24 hours. A parallel set of plates can be incubated under normoxic conditions as a control.

-

After the incubation period, measure the reporter gene activity. For a PLAP reporter, this involves lysing the cells and measuring the enzymatic activity using a colorimetric or chemiluminescent substrate. For a luciferase reporter, a luciferase assay system is used to measure light output.

-

Normalize the reporter activity to cell viability, which can be assessed using assays such as the MTT or CellTiter-Glo assay.

-

Calculate the IC50 value by plotting the normalized reporter activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Western Blot Analysis for HIF-1α Protein Levels

This method is used to determine the effect of the inhibitor on the accumulation of HIF-1α protein.

1. Cell Culture and Treatment:

-

Use a relevant cancer cell line, such as HeLa or HCT116.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with different concentrations of this compound or vehicle control.

-

Induce HIF-1α expression by placing the cells in a hypoxic chamber (1% O2) or by treating with a hypoxia-mimetic agent like cobalt chloride (CoCl2, 100-150 µM) or desferrioxamine (DFO, 100-200 µM) for 4-8 hours.

2. Protein Extraction:

-

Due to the rapid degradation of HIF-1α in the presence of oxygen, it is critical to perform cell lysis quickly.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. For enhanced detection, nuclear extracts can be prepared.

3. Western Blotting:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Load equal amounts of protein (20-40 µg) per lane on an 8% SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α (e.g., rabbit polyclonal or mouse monoclonal) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.

-

To ensure equal protein loading, the membrane should also be probed with an antibody against a loading control protein, such as β-actin or α-tubulin.

Conclusion

This compound is a valuable research tool for investigating the intricacies of the hypoxia signaling pathway. Its ability to reduce HIF-1α protein levels and consequently inhibit HIF-1 transcriptional activity makes it a potent modulator of hypoxic responses in cancer cells. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of this and other HIF-1 inhibitors. As our understanding of the central role of HIF-1 in cancer biology deepens, the development of targeted inhibitors like this compound will be crucial in the design of novel and more effective anti-cancer strategies.

References

HIF-1 Inhibitor-4 (YC-1): A Comprehensive Technical Guide on its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen conditions, playing a pivotal role in tumor progression, angiogenesis, and metastasis. Its central role in cancer biology has made it a prime target for therapeutic intervention. HIF-1 inhibitor-4, a synthetic compound also known as YC-1 [3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole], has emerged as a potent inhibitor of HIF-1 activity. This technical guide provides an in-depth analysis of the molecular mechanisms of YC-1 and its profound impact on the expression of a multitude of genes, offering a valuable resource for researchers and drug development professionals in the field of oncology and beyond.

Core Mechanism of Action

Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation.[1] In hypoxic environments, this degradation pathway is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and heterodimerize with the constitutively expressed HIF-1β subunit. This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving their transcription.[1][2]

YC-1 exerts its inhibitory effects on HIF-1 through multiple mechanisms:

-

Post-Transcriptional Downregulation of HIF-1α: YC-1 has been shown to decrease the accumulation of HIF-1α protein under hypoxic conditions without affecting its mRNA levels, suggesting a post-transcriptional mechanism of action.[3][4] This is achieved, in part, by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in the translation of HIF-1α.[4][5]

-

Inhibition of Transcriptional Activity: Beyond reducing HIF-1α protein levels, YC-1 can also directly inhibit the transcriptional activity of the HIF-1 complex.[3][6] One proposed mechanism involves the stimulation of Factor Inhibiting HIF (FIH), which hydroxylates HIF-1α in its C-terminal transactivation domain, preventing the recruitment of the coactivator p300.[7]

-

Modulation of Upstream Signaling Pathways: YC-1 has been demonstrated to inhibit the activation of the NF-κB signaling pathway, a downstream target of Akt, which contributes to HIF-1α accumulation during hypoxia.[4][8]

Impact on Gene Expression: A Quantitative Overview

The inhibitory action of YC-1 on the HIF-1 signaling cascade results in the altered expression of a wide array of downstream target genes. The following table summarizes the quantitative data from various studies, highlighting the significant impact of YC-1 on gene expression in different cancer cell lines under hypoxic conditions.

| Target Gene | Cell Line | YC-1 Concentration | Fold Change/Percent Inhibition (mRNA/Protein) | Experimental Condition | Reference |

| VEGF | Hep3B | 10-100 µM | Dose-dependent decrease in mRNA | Hypoxia (16 hours) | [3] |

| VEGF | A549 | Not specified | Decreased mRNA expression | Hypoxia (4 hours) | [8] |

| VEGF | U937 | 4 µmol/L | Decreased mRNA and protein expression over 24 hours | Normoxia | [9] |

| VEGF | Rhesus Monkey (in vivo) | Intravitreal injection | Significant decrease in vitreous fluid concentration | Experimental CRVO | [10] |

| Aldolase A | Hep3B | 10-100 µM | Dose-dependent decrease in mRNA | Hypoxia (16 hours) | [3] |

| Enolase 1 | Hep3B | 10-100 µM | Dose-dependent decrease in mRNA | Hypoxia (16 hours) | [3] |

| Erythropoietin (EPO) | Hep3B | Not specified | Decreased mRNA levels | Hypoxia | [3] |

| Tissue Factor (TF) | A549 | Not specified | Inhibition of hypoxia-induced expression | Hypoxia (24 hours) | [8] |

| Bax | U937 | 4 µmol/L | Increased protein expression over 24 hours | Normoxia | [9] |

| Bcl-2 | U937 | 4 µmol/L | Decreased protein expression over 24 hours | Normoxia | [9] |

| Caspase-3 | U937 | 4 µmol/L | Increased protein expression over 24 hours | Normoxia | [9] |

Signaling Pathways and Experimental Workflows

HIF-1 Signaling Pathway and YC-1 Inhibition

The following diagram illustrates the core HIF-1 signaling pathway and the key points of intervention by YC-1.

Caption: HIF-1 signaling and YC-1 inhibition points.

Experimental Workflow for Gene Expression Analysis

The following diagram outlines a typical experimental workflow to assess the impact of YC-1 on gene expression.

References

- 1. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. YC-1 inhibits HIF-1 expression in prostate cancer cells: contribution of Akt/NF-kappaB signaling to HIF-1alpha accumulation during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. ashpublications.org [ashpublications.org]

- 10. YC-1 Inhibits VEGF and Inflammatory Mediators Expression on Experimental Central Retinal Vein Occlusion in Rhesus Monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Efficacy of HIF-1 Inhibitor PX-478: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary efficacy of PX-478, a potent small-molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). The data herein is compiled from preclinical studies to offer a comprehensive resource for researchers and professionals in drug development. PX-478 has demonstrated significant antitumor activity in a variety of cancer models by targeting the critical HIF-1 pathway, which plays a central role in tumor adaptation to hypoxic environments.

Core Mechanism of Action

PX-478 exerts its inhibitory effect on HIF-1α through a multi-faceted mechanism, ensuring robust suppression of this key transcription factor. Unlike many other inhibitors, its action is independent of the status of tumor suppressor proteins like pVHL and p53.[1][2] The primary mechanisms include:

-

Inhibition of HIF-1α Translation: PX-478 significantly curtails the synthesis of the HIF-1α protein. This is particularly effective in hypoxic conditions where HIF-1α translation is typically maintained while the translation of most other proteins is suppressed.[1][2]

-

Reduction of HIF-1α mRNA Levels: The compound has been shown to decrease the levels of HIF-1α messenger RNA.[1][2]

-

Inhibition of Deubiquitination: PX-478 also partially inhibits the deubiquitination of HIF-1α, leading to an accumulation of its polyubiquitinated form, which is targeted for proteasomal degradation.[1][2]

These combined actions lead to a significant reduction in HIF-1α protein levels, thereby inhibiting its transcriptional activity and the expression of downstream target genes crucial for tumor survival and proliferation, such as Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter 1 (Glut-1).[3][4][5]

In Vitro Efficacy

Inhibition of HIF-1α Protein Levels

PX-478 has been shown to effectively reduce both hypoxia-induced and constitutively expressed HIF-1α protein levels across a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) from Western blot analyses after 16 hours of treatment under hypoxic conditions are summarized below.

| Cell Line | Cancer Type | HIF-1α Inhibition IC₅₀ (μM) | Reference |

| PC-3 | Prostate Cancer | 3.9 ± 2.0 | [1] |

| MCF-7 | Breast Cancer | 4.0 ± 2.0 | [1] |

| Panc-1 | Pancreatic Cancer | 10.1 ± 1.9 | [1] |

| BxPC-3 | Pancreatic Cancer | 15.3 ± 4.8 | [1] |

| HT-29 | Colon Cancer | 19.4 ± 5.0 | [1] |

Functional Consequences of HIF-1α Inhibition

The reduction in HIF-1α levels translates to significant functional impacts on cancer cells.

-

Downregulation of Target Genes: Treatment with PX-478 leads to a dose-dependent decrease in the expression of HIF-1 target genes. For instance, in MCF-7 cells, PX-478 significantly decreased hypoxia-induced VEGF expression without affecting basal VEGF levels under normoxic conditions.[1]

-

Cell Viability: PX-478 demonstrates cytotoxicity in cancer cell lines, with a slightly more pronounced effect under hypoxic conditions. The ratio of IC₅₀ values (hypoxia/normoxia) for cell growth inhibition was 1.45 for PC-3 cells, 1.25 for MCF-7 cells, and 1.20 for HT-29 cells.[1]

-

Radiosensitization: PX-478 enhances the sensitivity of prostate cancer cells to radiation. In PC3 cells, 20 µmol/L of PX-478 resulted in a radiation enhancement factor of 1.4 under normoxia and 1.56 under hypoxia.[3] This effect is associated with the prolongation of radiation-induced DNA double-strand breaks, as indicated by sustained γH2AX expression.[3]

In Vivo Efficacy

PX-478 has demonstrated potent antitumor activity in various human tumor xenograft models in immunodeficient mice. The antitumor response has been positively correlated with the levels of HIF-1α in the tumors.[5]

Antitumor Activity in Xenograft Models

The following table summarizes the significant antitumor effects of PX-478 across different cancer types.

| Cancer Type (Cell Line) | Dosing Regimen | Key Outcomes | Reference |

| Ovarian (OvCar-3) | 100 mg/kg/day, i.p., for 5 days | 99% tumor regression and a 57-day tumor growth delay. | [5] |

| Small Cell Lung (SHP-77) | 100 mg/kg/day, i.p., for 5 days | Curative, with no detectable tumor cells 100 days post-treatment. | [5] |

| Breast (MCF-7) | 100 mg/kg/day, i.p., for 5 days | 48% tumor regression and a 43-day tumor growth delay. | [5] |

| Prostate (PC-3) | 100 mg/kg/day, i.p., for 5 days | 71% regression in 138 mm³ tumors and 64% regression in large (830 mm³) tumors. | [5] |

| NSCLC (PC14-PE6) | 20 mg/kg, oral, daily for 5 days | 87% reduction in median primary lung tumor volume, reduced metastasis, and prolonged survival. | [6][7] |

| SCLC (NCI-H187) | 20 mg/kg, oral, daily for 5 days | 99% reduction in median primary lung tumor volume and a 132% increase in median survival. | [6][7] |

| ESCC (KYSE-150) | 30 mg/kg, p.o. gavage, every other day | Significantly decreased tumor volume in subcutaneous xenografts. | [8] |

Pharmacodynamic Effects in Tumors

Administration of PX-478 to mice bearing human tumor xenografts leads to measurable pharmacodynamic effects within the tumor microenvironment.

-

HIF-1α Suppression: A single intraperitoneal dose of 120 mg/kg PX-478 in mice with HT-29 colon cancer xenografts resulted in a maximum 71% decrease in tumor HIF-1α levels at 5 hours post-administration.[5]

-

Target Gene Inhibition: The suppression of HIF-1α was accompanied by a decrease in the expression of its target genes, including VEGF and Glut-1.[5]

-

Reduction in Plasma VEGF: A single 120 mg/kg i.p. dose of PX-478 in mice led to a rapid decrease in plasma VEGF levels, reaching a low of 18.8% of control values at 2 hours.[5]

-

Induction of Apoptosis: Treatment with PX-478 is associated with a significant increase in apoptosis within the tumor, as indicated by a 7.2-fold increase in cleaved caspase-3 staining in HT-29 xenografts.[5]

Signaling Pathways and Experimental Workflows

Visualizing the Mechanism of Action of PX-478

Caption: Mechanism of action of PX-478 on the HIF-1α signaling pathway.

Experimental Workflow for In Vivo Antitumor Efficacy Study

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Treatment with HIF-1alpha antagonist PX-478 inhibits progression and spread of orthotopic human small cell lung cancer and lung adenocarcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment with HIF-1α Antagonist PX-478 Inhibits Progression and Spread of Orthotopic Human Small Cell Lung Cancer and Lung Adenocarcinoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of HIF-1α by PX-478 suppresses tumor growth of esophageal squamous cell cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Biological Activity of HIF-1 Inhibitor PX-478: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen conditions, a state known as hypoxia.[1] It is a heterodimeric protein composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β).[2][3] Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β.[1] This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of over 60 genes involved in crucial cellular processes such as angiogenesis, glucose metabolism, cell survival, and invasion.[1] In many solid tumors, the core is often hypoxic, leading to the overexpression of HIF-1α, which is associated with increased tumor progression, metastasis, and resistance to therapy.[4][5] Consequently, inhibiting the HIF-1 signaling pathway has emerged as a promising strategy for cancer treatment.[4][5]

This technical guide provides an in-depth overview of the biological activity of PX-478, a potent and selective small molecule inhibitor of HIF-1α.[6][7] We will delve into its mechanism of action, present quantitative data from in vitro and in vivo studies, and provide detailed protocols for key experimental assays used to characterize its activity.

The HIF-1 Signaling Pathway

The regulation of HIF-1α stability is a tightly controlled process primarily governed by cellular oxygen levels.

Mechanism of Action of PX-478

PX-478, with the chemical name S-2-amino-3-[4'-N,N,-bis(2-chloroethyl)amino]phenyl propionic acid N-oxide dihydrochloride, is a potent inhibitor of HIF-1α.[6][7] Its mechanism of action is multi-faceted, targeting HIF-1α at several levels to effectively suppress its activity.[6][8]

References

- 1. HIF-1α pathway | Abcam [abcam.com]

- 2. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]

- 3. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The selective hypoxia inducible factor-1 inhibitor PX-478 provides in vivo radiosensitization through tumor stromal effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

The Use of PX-478 as a Research Tool for Interrogating HIF-1 Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator crucial for cellular adaptation to low oxygen environments (hypoxia), a hallmark of the tumor microenvironment. The HIF-1 complex, a heterodimer of the oxygen-sensitive HIF-1α subunit and the constitutively expressed HIF-1β subunit, orchestrates the expression of a multitude of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion. The aberrant activation of HIF-1 in various cancers is strongly associated with tumor progression, metastasis, and resistance to therapy, making it a compelling target for anticancer drug development.

This technical guide focuses on PX-478, a potent and selective small-molecule inhibitor of HIF-1α, and its application as a tool for studying HIF-1 function. PX-478 has been instrumental in elucidating the downstream consequences of HIF-1α inhibition in both in vitro and in vivo models, and has progressed to clinical trials. This document provides a comprehensive overview of PX-478, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in key experimental assays.

PX-478: Chemical Properties and Mechanism of Action

PX-478, with the chemical name S-2-amino-3-[4′-N,N,-bis(2-chloroethyl)amino]phenyl propionic acid N-oxide dihydrochloride, is an orally bioavailable compound that effectively suppresses both constitutive and hypoxia-induced HIF-1α levels.[1] Its inhibitory action is multifaceted, affecting HIF-1α at multiple regulatory levels, independent of the von Hippel-Lindau (VHL) and p53 tumor suppressor pathways.[2]

The primary mechanisms by which PX-478 inhibits HIF-1α include:

-

Inhibition of HIF-1α Translation: PX-478 significantly curtails the synthesis of the HIF-1α protein. This is a key aspect of its selectivity, as HIF-1α translation is maintained under hypoxic conditions while the translation of most other proteins is suppressed.[2]

-

Reduction of HIF-1α mRNA Levels: The compound has been shown to decrease the abundance of HIF-1α messenger RNA.[3]

-

Inhibition of HIF-1α Deubiquitination: PX-478 can also interfere with the removal of ubiquitin tags from HIF-1α, leading to an accumulation of polyubiquitinated HIF-1α, marking it for proteasomal degradation.[4]

This multi-pronged attack on HIF-1α expression and stability makes PX-478 a robust tool for achieving comprehensive inhibition of the HIF-1 signaling pathway.

Quantitative Data on PX-478 Efficacy

The following tables summarize the quantitative effects of PX-478 as reported in various preclinical studies.

Table 1: In Vitro Efficacy of PX-478

| Cell Line | Assay | Condition | PX-478 Concentration | Effect | Reference |

| PC-3 (Prostate) | HIF-1α Inhibition | Normoxia | 2.5 ± 1.2 µmol/L | IC50 | [2] |

| Panc-1 (Pancreatic) | HIF-1α Inhibition | Normoxia | 3.2 ± 1.2 µmol/L | IC50 | [2] |

| PC-3 (Prostate) | Clonogenic Survival | Normoxia | 17 µmol/L | IC50 | [1] |

| DU 145 (Prostate) | Clonogenic Survival | Normoxia | 35 µmol/L | IC50 | [1] |

| PC-3 (Prostate) | Clonogenic Survival | Hypoxia | 16 µmol/L | IC50 | [1] |

| DU 145 (Prostate) | Clonogenic Survival | Hypoxia | 22 µmol/L | IC50 | [1] |

| C6 (Glioma) | Radiosensitization | Hypoxia (1% O₂) | 25 µmol/L | Enhancement Factor (SF2): 1.42 | [5] |

| HN5 (Squamous) | Radiosensitization | Hypoxia (1% O₂) | 25 µmol/L | Enhancement Factor (SF2): 1.37 | [5] |

| UMSCCa10 (Squamous) | Radiosensitization | Hypoxia (1% O₂) | 25 µmol/L | Enhancement Factor (SF2): 1.40 | [5] |

| Panc-1 (Pancreatic) | Radiosensitization | Hypoxia (1% O₂) | 25 µmol/L | Enhancement Factor (SF2): 1.42 | [5] |

Table 2: In Vivo Efficacy of PX-478 in Xenograft Models

| Tumor Model | PX-478 Dose and Schedule | Outcome | Reference |

| HT-29 (Colon) | 120 mg/kg i.p. (single dose) | 70.7% decrease in tumor HIF-1α at 5 hours | [5] |

| PC14-PE6 (NSCLC) | 20 mg/kg p.o. (daily for 5 days) | 87% reduction in median primary lung tumor volume | [6] |

| NCI-H441 (NSCLC) | 20 mg/kg p.o. (daily for 5 days) | 90% decrease in tumor volume | [6] |

| NCI-H187 (SCLC) | 20 mg/kg p.o. (daily for 5 days) | 99% reduction in median primary lung tumor volume | [6] |

| NCI-N417 (SCLC) | 20 mg/kg p.o. (daily for 5 days) | 97% reduction in median primary lung tumor volume | [6] |

| PC-3 (Prostate) | 100 or 120 mg/kg i.p. | Log cell kill up to 3.0 | [5] |

| SHP-77 (SCLC) | 100 or 120 mg/kg i.p. | Tumor cures | [5] |

| C6 (Glioma) Xenograft with Radiation (8 Gy) | 30 mg/kg p.o. (Days 1 and 2) | Significant tumor growth delay | [5] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of PX-478 in research. Below are protocols for key experiments commonly used to study HIF-1 function.

Western Blot Analysis of HIF-1α Inhibition

This protocol is for assessing the effect of PX-478 on HIF-1α protein levels in cultured cells.

Materials:

-

Cell culture medium and supplements

-

PX-478

-

Hypoxia chamber or chemical hypoxia inducers (e.g., CoCl₂, DFO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HIF-1α (e.g., rabbit polyclonal)

-

Primary antibody against a loading control (e.g., β-actin, β-tubulin)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of PX-478 for the specified duration (e.g., 16-24 hours). For hypoxic conditions, place the cells in a hypoxia chamber (e.g., 1% O₂) or treat with a chemical inducer.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α diluted in blocking buffer (typically 1:500 to 1:2000) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the bands using an imaging system.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Clonogenic Survival Assay

This assay determines the ability of single cells to form colonies after treatment with PX-478, providing a measure of cytotoxicity.

Materials:

-

Cell culture medium and supplements

-

PX-478

-

Hypoxia chamber

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in methanol/water)

Procedure:

-

Cell Plating and Treatment: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach. Treat the cells with various concentrations of PX-478 for a defined period (e.g., 24 hours) under normoxic or hypoxic conditions.

-

Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.

-

Fixation and Staining:

-

Gently wash the colonies with PBS.

-

Fix the colonies with a solution of methanol and acetic acid (3:1) for 10-15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 10-30 minutes.[2]

-

-

Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Calculation: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

In Vivo Xenograft Tumor Growth Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of PX-478 in a mouse xenograft model.

Materials:

-

Cancer cell line of interest

-